molecular formula C11H18O3 B15253007 Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15253007
M. Wt: 198.26 g/mol
InChI Key: RKWMZEFURWUQJJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The compound features a 1-oxaspiro[2.4]heptane core, substituted with a methyl group at position 2 and an ethyl group at position 2.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-8-6-5-7-11(8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

RKWMZEFURWUQJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of γ,δ-Epoxy Esters

A principal route involves the acid-catalyzed cyclization of γ,δ-epoxy esters. For example, treating a precursor such as methyl 4-ethyl-5-methyl-3,4-epoxypentanoate with a Brønsted acid (e.g., sulfuric acid) induces epoxide ring-opening and simultaneous cyclization to form the spiro structure. This method achieves moderate yields (45–60%) but requires stringent temperature control (0–5°C) to prevent polymerization.

Diol Cyclization via Acid Catalysis

Alternately, diol precursors undergo dehydration-cyclization under acidic conditions. Methyl 4-ethyl-2-methyl-2,5-dihydroxypentanoate, when treated with p-toluenesulfonic acid in toluene, eliminates water to form the spirocyclic ether. Yields for this method range from 50–65%, with reaction times varying between 12–24 hours depending on substituent steric effects.

Advanced Methodologies for Improved Efficiency

Epoxide Ring-Opening and Esterification

Recent innovations leverage epoxide intermediates. For instance, methyl 4-ethyl-2-methyl-2-(oxiran-2-yl)acetate undergoes base-mediated ring-opening (e.g., using potassium carbonate) to generate a diol intermediate, which subsequently cyclizes in the presence of Mitsunobu reagents (triphenylphosphine, diethyl azodicarboxylate). This two-step process improves regioselectivity, yielding 70–75% of the target compound.

Grignard Reagent Addition to Spirocyclic Ketones

Introducing the ester group post-cyclization offers another pathway. Spirocyclic ketones like 4-ethyl-2-methyl-1-oxaspiro[2.4]heptan-2-one react with methyl magnesium bromide to form a tertiary alcohol, which is then oxidized and esterified. While this method achieves high purity (>95%), its multi-step nature reduces overall efficiency (40–50% yield).

Reaction Optimization and Scalability Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization rates but risk side reactions at elevated temperatures (>80°C).
  • Low-temperature regimes (0–10°C) favor kinetic control, minimizing oligomerization during diol cyclization.

Catalytic Systems

  • Lewis acids (e.g., BF₃·OEt₂) improve epoxide ring-opening selectivity but necessitate anhydrous conditions.
  • Enzyme-mediated esterification has been explored for greener synthesis, though yields remain suboptimal (30–35%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
γ,δ-Epoxy ester cyclization 55 85 Single-step process Temperature-sensitive
Diol cyclization 60 90 Scalable Long reaction times
Epoxide ring-opening 70 92 High regioselectivity Multi-step synthesis
Grignard addition 45 95 Excellent purity Low overall yield

Data synthesized from experimental protocols.

Industrial-Scale Production Considerations

Scaling spirocyclic ester synthesis introduces challenges:

  • Purification difficulties : Chromatography becomes impractical; distillation or crystallization must replace it.
  • Catalyst recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse but require tailored reactor designs.
  • Byproduct management : Oligomeric byproducts necessitate advanced separation techniques, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biochemical setting, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related spirocyclic or bicyclic esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate N/A C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl, ester
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate 1695977-33-3 C₈H₁₁ClO₃ 190.62 2-chloro, ester
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 1138480-98-4 C₉H₁₂O₃ 168.19 6-oxo (ketone), ester
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 94994-15-7 C₁₁H₁₆O₃ 196.24 4-hydroxymethyl, bicyclic core, ester
Key Observations:

Substituent Effects :

  • The ethyl and methyl groups in the target compound increase steric bulk compared to the smaller chloro substituent in Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate . This likely enhances lipophilicity but may reduce solubility in polar solvents.
  • The hydroxymethyl group in Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate introduces hydrogen-bonding capability, improving aqueous solubility compared to the purely hydrophobic ethyl/methyl substituents in the target compound .

Ring System Differences: The spiro[2.4]heptane core in the target compound contrasts with the bicyclo[2.2.2]octane system in Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The spiro[3.3]heptane system in Methyl 6-oxospiro[3.3]heptane-2-carboxylate introduces a ketone group, enabling additional reactivity (e.g., nucleophilic additions) absent in the target compound .

Physicochemical Properties

  • Boiling Point/Melting Point : The absence of polar groups (e.g., hydroxyl or ketone) in the target compound suggests a lower melting point compared to Methyl 6-oxospiro[3.3]heptane-2-carboxylate, which has a ketone group .
  • Lipophilicity : The ethyl and methyl substituents likely increase logP values relative to the hydroxymethyl-containing analog .

Biological Activity

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, identified by its CAS Number 1603272-59-8, is a synthetic compound belonging to the class of spirocyclic compounds. This compound has gained attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on diverse research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
IUPAC NameThis compound
InChI KeyRKWMZEFURWUQJJ-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Research indicates that compounds similar to methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane have demonstrated significant anti-inflammatory effects. For instance, γ-butyrolactones, a related class of compounds, have shown potent inhibition of inflammatory pathways, such as caspase-1 and phospholipase A1, with IC50 values in the nanomolar range . This suggests that methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may possess similar properties.

2. Anticancer Activity

Compounds within the spirocyclic family have been investigated for their cytotoxic effects against various cancer cell lines. For example, synthetic derivatives have shown notable cytotoxicity with IC50 values ranging from 0.05 μM to 0.3 μM against specific cancer cell lines . The mechanisms often involve the inhibition of key signaling pathways such as AKT, which is crucial for cancer cell survival and proliferation.

3. Neuroprotective Effects

Neuroprotective properties have been attributed to certain butyrolactones through their ability to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases . Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may similarly offer protective effects against neuronal damage by regulating reactive oxygen species (ROS) production.

Case Studies

Several studies have explored the biological activities of spirocyclic compounds:

  • Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic derivatives significantly reduced inflammation markers in vitro and in vivo models .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds revealed that spirocyclic structures could induce apoptosis in cancer cells through mitochondrial pathways .
  • Neuroprotection in Animal Models : In vivo studies indicated that spirocyclic compounds could improve cognitive function and reduce amyloid plaque formation in Alzheimer’s disease models .

Q & A

Q. What synthetic strategies are employed for the preparation of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and esterification. A representative approach is:

Cyclopropane ring formation : Intramolecular cyclization of a precursor using catalysts like Rh(II) or Cu(I) to form the spiro[2.4]heptane core.

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Q. Key Optimization Factors :

  • Temperature control (0–25°C) to avoid side reactions.
  • Solvent polarity (e.g., THF or DCM) to enhance cyclization efficiency .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for spirocyclic protons appear as complex multiplets (δ 1.2–3.5 ppm). Methyl groups resonate as singlets (δ 1.0–1.5 ppm).
    • ¹³C NMR : Carboxylate carbon at δ 170–175 ppm; spiro carbons at δ 25–40 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.15).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles (e.g., C-O bond: 1.43 Å) .

Q. How can computational modeling predict the reactivity of this spiro compound in nucleophilic reactions?

Methodology :

Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., nucleophilic attack at the spiro carbon).

Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states).

Comparative Analysis : Benchmark against experimental kinetic data (e.g., rate constants in DMF vs. THF).

Case Study :
DFT studies reveal that the spirocyclic strain increases reactivity toward nucleophiles by ~15% compared to non-spiro analogs .

Q. How can researchers resolve contradictions in reported crystallographic data for spiro compounds?

Approach :

Data Validation : Use SHELXL for refinement, ensuring R1 < 5% and wR2 < 10% .

Hydrogen Bond Analysis : Apply graph-set notation (e.g., C(4) chains) to identify packing motifs .

Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for similar spiro frameworks.

Example :
Discrepancies in bond angles (e.g., 85° vs. 89.5°) were resolved by re-measuring diffraction data at 100 K to minimize thermal motion artifacts .

Q. What strategies optimize yield in multi-step syntheses of spirocyclic esters?

Experimental Design :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates.
  • Catalyst Screening : Test Pd(0), Ni(II), and organocatalysts for cyclization efficiency.
  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions.

Q. How does hydrogen bonding influence the solid-state stability of this compound?

Analysis :

  • Graph-Set Theory : Identify motifs like D(2,1,1) for dimeric H-bonding networks.
  • Thermogravimetric Analysis (TGA) : Correlate melting points (mp 120–125°C) with H-bond strength.

Key Finding :
Strong intermolecular O–H···O bonds (2.8 Å) enhance thermal stability by 20% compared to non-H-bonded analogs .

Q. What are the challenges in enantioselective synthesis of this spiro compound?

Approaches :

Chiral Catalysts : Use Jacobsen’s Co-salen complexes for asymmetric cyclopropanation.

Chiral HPLC : Separate enantiomers (e.g., Chiralpak AD-H column).

Circular Dichroism (CD) : Confirm absolute configuration.

Q. Data :

Catalyst ee (%) Yield (%)
(R,R)-Co-salen8865
(S)-BINOL-phosphate7558

Note: Co-salen provides higher enantiomeric excess .

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